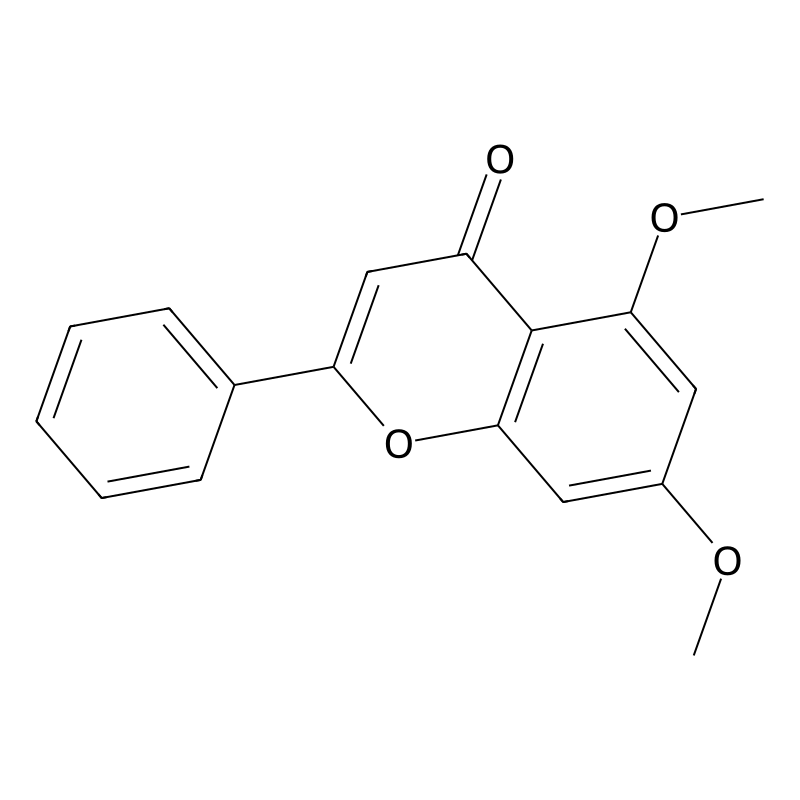5,7-Dimethoxyflavone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Sources of 5,7-Dimethoxyflavone
5,7-Dimethoxyflavone (5,7-DMF) is a naturally occurring flavone found in various plants, including Kaempferia parviflora (known as black ginger) [], Piper caninum, and Leptospermum scoparium (Manuka tea) []. It has garnered significant scientific research interest due to its diverse potential health benefits observed in vitro studies.
Potential Health Benefits of 5,7-Dimethoxyflavone
Anti-inflammatory and Antioxidant Properties
Research suggests that 5,7-DMF possesses anti-inflammatory and antioxidant effects. Studies have shown its ability to reduce inflammation and oxidative stress in various cell lines, potentially offering benefits for conditions like arthritis and neurodegenerative diseases [, ].
Chemopreventive and Chemosensitizing Properties
Studies indicate that 5,7-DMF may exhibit chemopreventive and chemosensitizing properties. It has been shown to suppress the growth and proliferation of cancer cells in vitro, suggesting potential applications in cancer prevention and treatment [].
Other Potential Benefits
Additional research suggests that 5,7-DMF may have other potential benefits, including:
- Anti-diabetic and anti-obesity effects: Studies have shown its ability to improve insulin sensitivity and regulate blood sugar levels, potentially offering benefits for diabetes management [].
- Anti-sarcopenic effect: Research suggests that 5,7-DMF may help prevent muscle loss associated with aging (sarcopenia) by regulating protein turnover and promoting mitochondrial biogenesis [].
5,7-Dimethoxyflavone, also known as chrysin dimethyl ether, is a member of the flavonoid family characterized by two methoxy groups attached to the C7 atom of its flavonoid backbone. Its chemical formula is C17H14O4, and it is classified as a 7-O-methylated flavonoid. This compound has been detected in various foods, particularly teas, suggesting its potential as a dietary biomarker .
5,7-DMF exhibits a wide range of biological activities, including:
- Anti-inflammatory: Studies suggest it might suppress inflammation by various mechanisms, including inhibiting the production of inflammatory mediators [].
- Anti-diabetic: It might improve insulin sensitivity and lower blood glucose levels [].
- Anti-cancer: Some research indicates it could induce cell death in cancer cells [].
- Anti-obesity: Studies suggest it might promote fat burning and reduce body weight gain [].
The exact mechanisms underlying these effects are still under investigation. However, some studies propose that 5,7-DMF interacts with cellular signaling pathways and enzyme activities to exert its effects [, ].
- Methylation: The presence of methoxy groups allows for further methylation reactions.
- Oxidation: It can be oxidized to form various phenolic compounds.
- Hydrolysis: It may also undergo hydrolysis under acidic or basic conditions to yield corresponding aglycones.
The reactivity of 5,7-dimethoxyflavone is largely influenced by its functional groups, particularly the carbonyl group at the C4 position .
Research has highlighted various biological activities associated with 5,7-dimethoxyflavone:
- Anti-inflammatory Effects: It has been shown to reduce levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, indicating its potential in inflammatory conditions .
- Muscle Health: Studies suggest that it may inhibit sarcopenia by regulating protein turnover and enhancing mitochondrial function in skeletal muscle .
- Intestinal Barrier Function: It enhances the integrity of intestinal tight junctions by increasing occludin and reducing claudin-2 expression in intestinal cells .
Several methods have been developed for synthesizing 5,7-dimethoxyflavone:
- Methylation of Chrysin: Chrysin can be methylated using methyl iodide in the presence of a base to yield 5,7-dimethoxyflavone.
- Chemical Synthesis from Flavonoids: Other flavonoids can be used as starting materials for the synthesis through various organic transformations including alkylation and acylation reactions.
These methods highlight the versatility of synthetic approaches available for producing this compound .
5,7-Dimethoxyflavone has several potential applications:
- Nutraceuticals: Due to its anti-inflammatory and muscle-protective properties, it is being explored as a dietary supplement for aging populations.
- Pharmaceuticals: Its ability to enhance intestinal barrier function may lead to applications in gastrointestinal health products.
- Cancer Research: Preliminary studies indicate that it may induce apoptosis in liver cancer cells, suggesting potential anti-cancer properties .
Interaction studies have revealed that 5,7-dimethoxyflavone may interact with various biological pathways:
- It modulates pathways related to mitochondrial biogenesis and protein turnover, particularly through the activation of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha and nuclear respiratory factor 1 .
- Additionally, it influences cellular signaling pathways involved in inflammation and muscle atrophy, making it a compound of interest in both metabolic and degenerative diseases .
5,7-Dimethoxyflavone shares structural similarities with other flavonoids but exhibits unique properties. Here are some comparable compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Chrysin | Naturally occurring flavonoid; anti-inflammatory | Lacks methoxy groups at positions 5 and 7 |
| Apigenin | Anti-cancer properties; found in parsley | Different substitution pattern on the flavonoid backbone |
| Luteolin | Antioxidant activity; found in celery | More hydroxyl groups compared to 5,7-dimethoxyflavone |
| Quercetin | Widely studied for cardiovascular benefits | Contains multiple hydroxyl groups enhancing solubility |
The unique positioning of methoxy groups in 5,7-dimethoxyflavone contributes to its distinct biological activities and potential therapeutic applications compared to these similar compounds .








